molecular formula C8H7N3O2 B1356388 4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione CAS No. 80708-25-4

4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione

Cat. No.: B1356388
CAS No.: 80708-25-4
M. Wt: 177.16 g/mol
InChI Key: QLHZGZKFJLIDJM-UHFFFAOYSA-N
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Description

4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione is a heterocyclic compound with the molecular formula C8H7N3O2. It is characterized by a fused pyridine-pyrazine ring system with a methyl group at the 4-position and a dione functionality at the 2,3-positions.

Scientific Research Applications

4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione has several scientific research applications:

Biochemical Analysis

Biochemical Properties

4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain oxidoreductases, which are enzymes involved in oxidation-reduction reactions. These interactions often involve the formation of hydrogen bonds and van der Waals forces, which stabilize the enzyme-substrate complex and facilitate the biochemical reaction .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate binding and subsequent phosphorylation reactions. This inhibition can lead to changes in cellular signaling pathways and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures. Long-term studies have shown that prolonged exposure to the compound can lead to changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing cellular metabolism and promoting cell survival. At high doses, it can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s effects change dramatically at certain dosage levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by ATP-binding cassette (ABC) transporters. Once inside the cell, it can bind to intracellular proteins, which can affect its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can be localized to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, it can be targeted to the nucleus, where it can affect gene expression and chromatin structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. . The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce diols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives .

Comparison with Similar Compounds

Similar Compounds

    1,4-Dihydropyrido[2,3-B]pyrazine-2,3-dione: Lacks the methyl group at the 4-position.

    8-Chloro-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione: Contains a chlorine atom at the 8-position.

    Pyrido[2,3-B]pyrazine-2,3-dione: A simpler structure without the methyl group.

Uniqueness

4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to specific targets and improve its pharmacokinetic properties .

Properties

IUPAC Name

4-methyl-1H-pyrido[2,3-b]pyrazine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-11-6-5(3-2-4-9-6)10-7(12)8(11)13/h2-4H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLHZGZKFJLIDJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)NC(=O)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00526174
Record name 4-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00526174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80708-25-4
Record name 4-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00526174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of 8 ml. of oxalyl chloride in 150 ml. dichlorobenzene at 60° C. was added lowly 7.5 g. of 2-amino-3-methylaminopyridine. After completion of addition, the temperature of the reaction mixture was allowed to rise to 130° C. It was stirred at this temperature for 1 hour, filtered hot, and the solid washed with ether, m.p. 168°-174° C.
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Synthesis routes and methods II

Procedure details

3-amino-2-(N-methylamino)-pyridine (0.1 mol) and oxalic acid dihydrate (0,12 mol) was dissolved in 4N HCl (400 ml). The solution was refluxed for 8 hours and then cooled to room temperature whereby the title compound precipitated as crystals. The crystals were separated by filtration and then washed with water. m.p. 271°-272° C.
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